Increased Lipophilicity and Predicted Membrane Permeability vs. Non-Fluorinated Analog
The target compound exhibits a computed XLogP3 value of 2.3 [1], which is 0.8 units higher than that of its non-fluorinated analog, 2-(4-(trifluoromethoxy)phenyl)ethanamine (XLogP3 = 1.5) [2]. This increased lipophilicity is attributed to the presence of the β-fluorine atom, which enhances the molecule's ability to cross biological membranes and improves predicted oral absorption.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Computed value; PubChem 2024.11.20 release |
Why This Matters
Higher lipophilicity often correlates with improved membrane permeability and oral bioavailability, making the target compound a more attractive candidate for CNS-targeting research.
- [1] PubChem. 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine. Computed Properties. CID 126843895. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/126843895. View Source
- [2] PubChem. 2-(4-(Trifluoromethoxy)phenyl)ethanamine. Computed Properties. CID 10632040. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10632040. View Source
